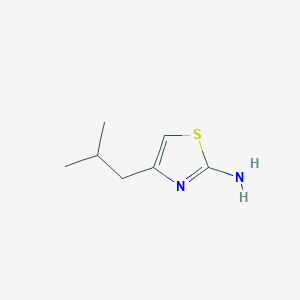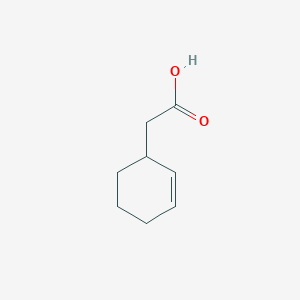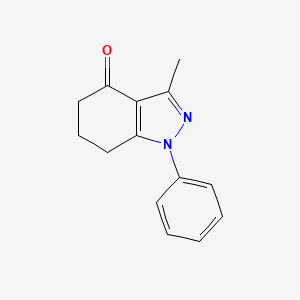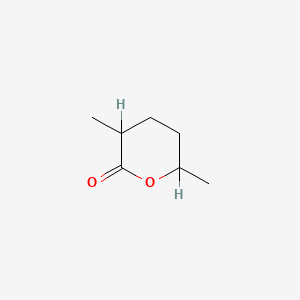
Tetrahydro-3,6-dimethyl-2H-pyran-2-one
Vue d'ensemble
Description
Tetrahydro-3,6-dimethyl-2H-pyran-2-one is an organic compound that can be used as an intermediate in organic synthesis, particularly for the creation of fragrances and flavors . It can also be used as a solvent in cosmetics and personal care products .
Synthesis Analysis
The synthesis of Tetrahydro-3,6-dimethyl-2H-pyran-2-one and similar compounds often involves the hydroalkoxylation of γ- and δ-hydroxy olefins . This process can tolerate various substitution patterns and a number of functional groups . Other methods include the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature .Molecular Structure Analysis
The molecular formula of Tetrahydro-3,6-dimethyl-2H-pyran-2-one is C7H12O2 . Its molecular weight is 128.1690 . The IUPAC Standard InChI is InChI=1S/C7H12O2/c1-7(2)5-3-4-6(8)9-7/h3-5H2,1-2H3 .Chemical Reactions Analysis
Tetrahydro-3,6-dimethyl-2H-pyran-2-one and similar compounds can undergo a variety of chemical reactions. For example, they can participate in the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . They can also react with cerium ammonium nitrate to produce tetrahydrofuran and tetrahydropyran derivatives .Physical And Chemical Properties Analysis
Tetrahydro-3,6-dimethyl-2H-pyran-2-one has a molecular weight of 128.1690 . Its density is 0.956g/cm3 . The boiling point is 219.4ºC at 760 mmHg .Applications De Recherche Scientifique
Synthesis of 2H-Pyrans
Tetrahydro-3,6-dimethyl-2H-pyran-2-one is used in the synthesis of 2H-Pyrans . The 2H-Pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .
Pharmaceutical Importance
Tetrahydro-3,6-dimethyl-2H-pyran-2-one analogues have pharmaceutical importance . Highly functionalized spirocyclic ketals were synthesized through asymmetric oxidative spirocyclization via carbanion-induced ring transformation of 2H-pyran-2-ones with 1,4-cyclohexandione monoethyleneketal under alkaline conditions .
Synthesis of 2-tetralone
Acidic-hydrolysis of obtained spirocyclic ketals yields highly substituted 2-tetralone in good yield . This is another important application of Tetrahydro-3,6-dimethyl-2H-pyran-2-one.
Pheromone Component
Tetrahydro-3,6-dimethyl-2H-pyran-2-one is a component of the queen recognition pheromone of Solenopsis invicta . This shows its importance in the field of entomology.
Synthesis of High CO2-content Polymers
3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), a CO2-derived lactone synthesized via Pd-catalyzed telomerization of butadiene, has received significant recent attention as an intermediary for the synthesis of high CO2-content polymers . This shows the potential of Tetrahydro-3,6-dimethyl-2H-pyran-2-one in the field of polymer chemistry.
Computational Analysis
Computational analysis based on the DFT calculations and MD simulations has been performed in order to predict and understand global and local reactivity properties of newly synthesized derivatives . This shows the importance of Tetrahydro-3,6-dimethyl-2H-pyran-2-one in computational chemistry.
Safety And Hazards
Orientations Futures
Recent research has focused on the synthesis of high CO2-content polymers using CO2-derived lactones such as 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP) . This suggests that Tetrahydro-3,6-dimethyl-2H-pyran-2-one and similar compounds could have potential applications in the development of sustainable polymers .
Propriétés
IUPAC Name |
3,6-dimethyloxan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-3-4-6(2)9-7(5)8/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPKQLPQAUWJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958385 | |
| Record name | 3,6-Dimethyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-3,6-dimethyl-2H-pyran-2-one | |
CAS RN |
3720-22-7 | |
| Record name | Tetrahydro-3,6-dimethyl-2H-pyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003720227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dimethyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



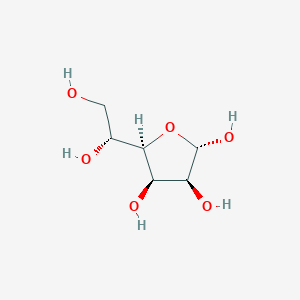

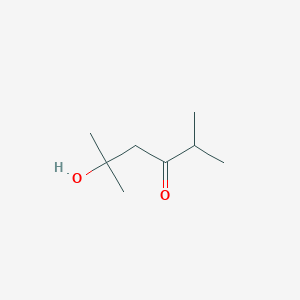
![[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol](/img/structure/B3051862.png)


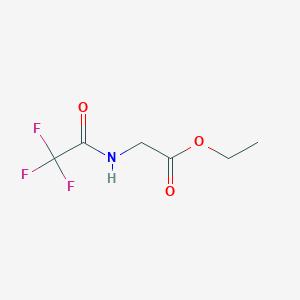
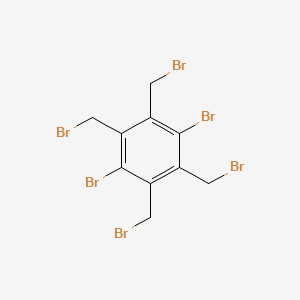
![Ethanol, 2,2'-[oxybis(methylenethio)]bis-](/img/structure/B3051873.png)
![10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine](/img/structure/B3051874.png)
